3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-methylazetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-methylazetidin-2-one is a synthetic organic compound that features a unique azetidinone ring fused with a benzo[d][1,3]dioxole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-methylazetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized via a Staudinger reaction, which involves the cycloaddition of an imine with a ketene.
Introduction of the Benzo[d][1,3]dioxole Moiety: The benzo[d][1,3]dioxole group can be introduced through a Pd-catalyzed C-N cross-coupling reaction with a suitable benzo[d][1,3]dioxole derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-methylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-methylazetidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of 3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-methylazetidin-2-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also exhibit anticancer properties and target microtubules.
Benzo[d][1,3]dioxole substituted organo selenium compounds: Known for their biological activities, including anticancer and antimicrobial properties.
Uniqueness
3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-methylazetidin-2-one is unique due to its azetidinone ring structure, which is less common in similar compounds. This unique structure may contribute to its distinct biological activities and potential as a therapeutic agent .
Properties
Molecular Formula |
C11H12N2O3 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
3-amino-4-(1,3-benzodioxol-5-yl)-1-methylazetidin-2-one |
InChI |
InChI=1S/C11H12N2O3/c1-13-10(9(12)11(13)14)6-2-3-7-8(4-6)16-5-15-7/h2-4,9-10H,5,12H2,1H3 |
InChI Key |
KURBLQACPIAHPA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(C1=O)N)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.